molecular formula C11H14O4S B103977 4-Allyl-2-methoxyphenyl methanesulfonate CAS No. 91971-63-0

4-Allyl-2-methoxyphenyl methanesulfonate

Cat. No. B103977
Key on ui cas rn: 91971-63-0
M. Wt: 242.29 g/mol
InChI Key: LNRYAPPBUKXOTG-UHFFFAOYSA-N
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Patent
US07879907B2

Procedure details

3.1 ml (40 mmol) of methanesulfonyl chloride are added to a solution of 6 g (36 mmol) of eugenol and 5.5 ml (43 mmol) of triethylamine in 100 ml of dichloromethane, cooled beforehand to −20° C. After stirring at room temperature for 3 hours, the reaction medium is treated with water and ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 9.5 g (100%) of 4-allyl-2-methoxyphenyl methanesulfonate are obtained.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[C:6]1([O:16][CH3:17])[C:7](=[CH:9][CH:10]=[C:11]([CH:15]=1)[CH2:12][CH:13]=[CH2:14])[OH:8].C(N(CC)CC)C.O>ClCCl.C(OCC)(=O)C>[CH3:1][S:2]([O:8][C:7]1[CH:9]=[CH:10][C:11]([CH2:12][CH:13]=[CH2:14])=[CH:15][C:6]=1[O:16][CH3:17])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)OC1=C(C=C(C=C1)CC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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